1-(3,7-Dimethylocta-2,6-dienyl)-3,6,8-trihydroxy-2-methoxyxanthen-9-one
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Overview
Description
1-(3,7-Dimethylocta-2,6-dienyl)-3,6,8-trihydroxy-2-methoxyxanthen-9-one is a natural product found in Garcinia merguensis, Garcinia parvifolia, and other organisms with data available.
Scientific Research Applications
Chemical Properties and Synthesis
Isolation and Structural Analysis : The compound has been isolated from the fruits of Melicope semecarpifolia, along with other benzoic acid derivatives and acetophenones. Structural determination was achieved using NMR and mass spectrometric analyses, highlighting its potential for detailed chemical study and synthesis (Chen, Cho, Hwang, & Chen, 2008).
Synthesis and NMR Structure Determination : Synthesis of similar compounds, including the (E)-4-(3,7-dimethylocta-2,6-dienyl)-5-methylbenzene-1,3-diol, has been reported. This research provides insights into the methods for synthesizing related chemical structures, using Electrophilic Aromatic Substitution (EAS) reactions (Taborga et al., 2013).
Biological Activities
Antioxidant and Antibacterial Properties : A study identified compounds from Garcinia smeathmannii, including a prenylated xanthone and benzophenone, which showed promising antibacterial and antioxidant activities. These findings suggest potential applications in combating oxidative stress and bacterial infections (Fouotsa et al., 2015).
Antifungal Activity : Geranylphenols synthesized to mimic the compound structure showed significant inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea. This suggests its potential use in agricultural settings as a natural fungicide (Espinoza et al., 2014).
Chemical Reactions and Interactions
Catalytic Oxidation Studies : The compound and similar structures have been studied for their reactions in catalytic oxidation processes, providing insights into their potential use in chemical synthesis and industrial applications (Mcquillin & Parker, 1975).
Reactions with Transition Metals : Research on the reactions of similar compounds with transition metals like rhodium and thallium indicates their potential applications in the field of inorganic chemistry and material science (Mcquillin & Wood, 1976).
properties
Molecular Formula |
C24H26O6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(3,7-dimethylocta-2,6-dienyl)-3,6,8-trihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3 |
InChI Key |
JLTSTSRANGPLOQ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
synonyms |
ubra-xanthone rubraxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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